molecular formula C27H46O2 B014518 (3beta,20R)-Cholest-5-ene-3,20-diol CAS No. 516-72-3

(3beta,20R)-Cholest-5-ene-3,20-diol

Cat. No.: B014518
CAS No.: 516-72-3
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-MGNSQDQZSA-N
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Description

Properties

CAS No.

516-72-3

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

MCKLJFJEQRYRQT-MGNSQDQZSA-N

Isomeric SMILES

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Appearance

Assay:≥98%A crystalline solid

Other CAS No.

516-72-3

physical_description

Solid

Synonyms

(20S)-20-hydroxycholesterol
(20S)-cholest-5-ene-3 beta,20-diol
20 alpha-hydroxycholesterol
20-hydroxycholesterol
20-hydroxycholesterol, (3beta,20 xi)-isomer
20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer
20alpha-hydroxycholesterol
20R-hydroxycholesterol

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

20-Hydroxycholesterol exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway. This activation has implications in cancer research.

Comparison with Similar Compounds

Clinical and Therapeutic Implications

  • 20-HC: Potential applications in treating metabolic disorders (e.g., obesity) and inflammatory diseases via ROR modulation .
  • 25-HC and 27-HC : Targets for dyslipidemia and cardiovascular diseases due to their roles in cholesterol transport and inflammation .
  • Beta-Sitosterol : Used in managing hypercholesterolemia and type 2 diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3beta,20R)-Cholest-5-ene-3,20-diol
Reactant of Route 2
(3beta,20R)-Cholest-5-ene-3,20-diol

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